molecular formula C11H19NO5 B8181809 (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

Cat. No.: B8181809
M. Wt: 245.27 g/mol
InChI Key: IJMIYSXHHOKJEZ-YUMQZZPRSA-N
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Description

(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative. This compound is notable for its structural complexity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both a tert-butoxycarbonyl protecting group and a carboxylic acid functional group makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable morpholine derivative.

    Protection: The amino group of the morpholine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Methylation: The protected morpholine is then methylated at the 6-position using a methylating agent like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Free amines.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a chiral building block in asymmetric synthesis.

Biology:

  • Potential use in the development of enzyme inhibitors due to its structural features.

Medicine:

  • Investigated for its role in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.

Industry:

  • Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The tert-butoxycarbonyl group can be removed under physiological conditions, revealing the active amine which can then participate in biochemical pathways.

Comparison with Similar Compounds

  • (2S,6S)-4-(tert-butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid
  • (2S,6S)-4-(tert-butoxycarbonyl)-6-propylmorpholine-2-carboxylic acid

Uniqueness:

  • The presence of the methyl group at the 6-position provides unique steric and electronic properties.
  • The combination of the tert-butoxycarbonyl protecting group and the carboxylic acid functional group offers versatility in synthetic applications.

This compound stands out due to its specific stereochemistry and functional groups, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

(2S,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMIYSXHHOKJEZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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